4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Catalog No.
S548777
CAS No.
327036-89-5
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

CAS Number

327036-89-5

Product Name

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

IUPAC Name

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JDSJDASOXWCHPN-UHFFFAOYSA-N

SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, TDZD-8, thiadiazolidinone-8

Canonical SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

Description

The exact mass of the compound 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is 222.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis

    The presence of the thiadiazolidine ring structure suggests BMTD might be a useful building block for organic synthesis. Thiadiazolidines can be used as precursors for the synthesis of various heterocyclic compounds, which are essential components in pharmaceuticals and other functional materials [].

  • Medicinal Chemistry

    The thiadiazolidine core is also present in some bioactive molecules. This raises the possibility that BMTD could be a starting point for discovering new drugs. Researchers might explore its potential antimicrobial or other biological activities [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Exact Mass

222.0463

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

GSK-3beta inhibitor I

Dates

Modify: 2023-08-15
1: Ansaldi D, Hod EA, Stellari F, Kim JB, Lim E, Roskey M, Francis KP, Singh R, Zhang N. Imaging pulmonary NF-kappaB activation and therapeutic effects of MLN120B and TDZD-8. PLoS One. 2011;6(9):e25093. doi: 10.1371/journal.pone.0025093. Epub 2011 Sep 22. PubMed PMID: 21966423; PubMed Central PMCID: PMC3178604.
2: Aguilar-Morante D, Morales-Garcia JA, Sanz-SanCristobal M, Garcia-Cabezas MA, Santos A, Perez-Castillo A. Inhibition of glioblastoma growth by the thiadiazolidinone compound TDZD-8. PLoS One. 2010 Nov 8;5(11):e13879. doi: 10.1371/journal.pone.0013879. PubMed PMID: 21079728; PubMed Central PMCID: PMC2975629.
3: Collino M, Thiemermann C, Mastrocola R, Gallicchio M, Benetti E, Miglio G, Castiglia S, Danni O, Murch O, Dianzani C, Aragno M, Fantozzi R. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus. Shock. 2008 Sep;30(3):299-307. doi: 10.1097/SHK.0b013e318164e762. PubMed PMID: 18323734.
4: Guzman ML, Li X, Corbett CA, Rossi RM, Bushnell T, Liesveld JL, Hébert J, Young F, Jordan CT. Rapid and selective death of leukemia stem and progenitor cells induced by the compound 4-benzyl, 2-methyl, 1,2,4-thiadiazolidine, 3,5 dione (TDZD-8). Blood. 2007 Dec 15;110(13):4436-44. Epub 2007 Sep 4. PubMed PMID: 17785584; PubMed Central PMCID: PMC2234782.
5: Fink MP. What do insulin, estrogen, valproic acid, and TDZD-8 have in common? Crit Care Med. 2005 Sep;33(9):2115-7. PubMed PMID: 16148489.

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